molecular formula C8H8F3NO2S B1407046 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1540803-19-7

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1407046
M. Wt: 239.22 g/mol
InChI Key: BSRMGMMIHCCIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.21 . The compound is used for research purposes .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

The synthesis and investigation of physical-chemical properties of derivatives related to 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid have been a subject of study. For instance, Salionov (2015) synthesized a series of esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids to explore their physical and chemical properties and acute toxicity, finding them to be practically non-toxic and low-toxic with LD50 values ranging from 525±51 mg/kg to 2250±200 mg/kg, indicating their safety profile for further applications (Salionov, 2015).

Biological Activities and Applications

Derivatives of thiazole acetic acids have shown a wide range of biological activities. For example, Bell and Wei (1976) reported that certain esters exhibited antitubercular activity, and some bicyclic thiazole-2-acetic acids had antidepressant activity, highlighting the therapeutic potential of these compounds in treating tuberculosis and depression (Bell & Wei, 1976). Additionally, Kučerová-Chlupáčová et al. (2020) found that (4-oxo-2-thioxothiazolidin-3-yl)acetic acids are potent inhibitors of aldose reductase with submicromolar IC50 values, suggesting their potential as therapeutic agents for conditions mediated by aldose reductase, such as diabetic complications (Kučerová-Chlupáčová et al., 2020).

Chemical Reactivity and Synthesis Approaches

Research on the chemical reactivity and synthesis of related compounds has provided valuable insights into developing new synthetic methods. For instance, Saroha and Khurana (2019) reported the acetic acid mediated regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives through a domino reaction, showcasing innovative approaches to synthesizing thiazole derivatives with potential applications in drug discovery and materials science (Saroha & Khurana, 2019).

properties

IUPAC Name

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)2-1-6-12-5(4-15-6)3-7(13)14/h4H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRMGMMIHCCIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
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2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid

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